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PatMaN Technical Support Center
Welcome to the technical support center for PatMaN (Pattern Matching in Nucleotide

databases). This guide is designed for researchers, scientists, and drug development

professionals who use PatMaN for short nucleotide sequence alignment. Here you will find

troubleshooting guides and frequently asked questions to help you resolve issues and optimize

your experiments.

Frequently Asked Questions (FAQs)
Q1: What is PatMaN and what is its primary use?

A1: PatMaN is a command-line bioinformatics tool designed for rapid and accurate alignment

of large numbers of short nucleotide sequences against a large database, such as a genome.

[1][2][3] It is particularly useful for tasks like mapping microarray probes, transcription factor

binding motifs, and miRNA sequences.[1][2] PatMaN allows for a predefined number of

mismatches and gaps in the alignments.

Q2: How does the PatMaN algorithm work?

A2: PatMaN implements a non-deterministic automata matching algorithm based on a keyword

tree (also known as a trie) of the search strings. This approach, first introduced by Aho and

Corasick, allows for efficient searching of multiple patterns simultaneously. The program first

builds a keyword tree from the query sequences and their reverse complements. It then

evaluates the target database sequence base by base, traversing the tree to find all possible

matches within a specified edit distance (number of mismatches and gaps).
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Q3: Where can I download PatMaN and find its documentation?

A3: The C++ source code for PatMaN is distributed under the GNU General Public License. It

has been tested on the GNU/Linux operating system. You can find the source code and

documentation at the official website: --INVALID-LINK--.

Troubleshooting Guides
Issue 1: High Memory Usage or "Out of Memory" Errors

Symptoms:

Your system becomes unresponsive or slow when running PatMaN.

The PatMaN process is terminated unexpectedly.

You receive an "Out of Memory" error message from your operating system.

Causes and Solutions:

Large Keyword Tree: The primary consumer of memory in PatMaN is the keyword tree

constructed from the query sequences. The size of this tree is dependent on the number and

length of the unique query sequences.

Solution: If possible, split your query sequences into smaller batches and run PatMaN
multiple times. This will reduce the size of the keyword tree in each run.

Exponential Increase in Partial Matches: The number of partial matches to track increases

exponentially with the number of allowed edits (mismatches and gaps). This can lead to a

significant increase in memory consumption during the search phase.

Solution: Be mindful of the edit distance parameters (-g for gaps and -e for total edits).

Start with more stringent parameters (e.g., 0 or 1 edit) and only increase them if

necessary. This is the most critical factor for both memory and runtime performance.

System Limitations: The available physical RAM on your machine may be insufficient for the

size of your dataset and the complexity of your search.
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Solution: Monitor your system's memory usage while running PatMaN. If memory is the

bottleneck, consider running the analysis on a high-performance computing (HPC) cluster

with more available RAM.

Issue 2: Slow Performance and Long Runtimes

Symptoms:

PatMaN takes an unexpectedly long time to complete, especially with large datasets or when

allowing for mismatches and gaps.

Causes and Solutions:

Exponential Runtime with Increased Edit Distance: The retrieval time for matches increases

exponentially with the number of allowed edits.

Solution: The most effective way to reduce runtime is to limit the number of allowed gaps

and mismatches. For initial or exploratory analyses, using a smaller edit distance can

provide results much more quickly. The table below illustrates the impact of edit distance

on runtime.

Large Input Files: Processing large query and database files will naturally take longer.

Solution: While PatMaN is designed for large databases, consider if your database can be

logically split (e.g., by chromosome) to run searches in parallel, if your workflow allows for

it.

Data Presentation: Performance Benchmarks
The following tables summarize the performance of PatMaN under different experimental

conditions as reported in the original publication. These tables can help you estimate the

resources required for your own experiments.

Table 1: PatMaN Performance on Affymetrix HGU95-A Probes against Chimpanzee

Chromosome 22
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Edits Gaps Runtime Hits

0 0 0m 13.31s 93,225

1 0 1m 51.87s 327,028

1 1 3m 36.92s 496,296

2 1 1h 21m 59s 1,843,008

Benchmarking was performed on a 2.2 GHz workstation. Approximately 260 MB of RAM were

used, independently of the chosen parameters for this dataset.

Table 2: PatMaN Performance on Bonobo Solexa GAII Data against Chimpanzee

Chromosome 22

Edits Gaps Runtime Hits

2 2 12h 58m 50s 14.3 x 10⁹

Benchmarking was performed on a 1.8 GHz workstation, and 8.6 GB of RAM was used during

execution.

Experimental Protocols
Methodology for PatMaN Alignment:

The general workflow for using PatMaN involves preparing your input files, running the

command-line tool with appropriate parameters, and then processing the output.

Input File Preparation:

Query Sequences: Create a FASTA file containing the short nucleotide sequences you

want to search for.

Target Database: Ensure your large database (e.g., a genome) is also in FASTA format.

Running PatMaN:
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Use the command-line interface to execute PatMaN. The basic command structure is as

follows:

Key parameters to consider:

-d: Specifies the path to the target database file.

-p: Specifies the path to the query sequences file.

-g: Sets the maximum number of gaps allowed in a match.

-e: Sets the maximum total number of edits (gaps + mismatches) allowed.

Output Interpretation:

PatMaN outputs a tab-separated text file. Each line represents a match and contains the

following information:

Target sequence identifier

Start position of the alignment in the target sequence

End position of the alignment in the target sequence

Query sequence identifier

Strand (+ or -)

Number of edits in the match

Visualizations
Below are diagrams illustrating the key concepts and workflows related to PatMaN.
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A high-level workflow diagram for a typical PatMaN analysis.
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Logical flow of the PatMaN algorithm, from tree construction to searching.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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